tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate

Conformational Analysis Hydrogen Bonding Medicinal Chemistry

tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate (CAS 2197064-36-9) is a small-molecule carbamate derivative incorporating a hydroxyimino (oxime) moiety and a 2-methoxyphenyl substituent. The compound belongs to a class of protected α-oximino amine building blocks commonly employed in medicinal chemistry and organic synthesis as intermediates for more complex structures.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 2197064-36-9
Cat. No. B6302752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate
CAS2197064-36-9
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-11(16-18)10-7-5-6-8-12(10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-11-
InChIKeyHTUSGKMCLUBSPQ-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2197064-36-9: tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate – Compound Class & Key Features for Procurement


tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate (CAS 2197064-36-9) is a small-molecule carbamate derivative incorporating a hydroxyimino (oxime) moiety and a 2-methoxyphenyl substituent [1]. The compound belongs to a class of protected α-oximino amine building blocks commonly employed in medicinal chemistry and organic synthesis as intermediates for more complex structures. Its molecular formula is C14H20N2O4 with a molecular weight of 280.32 g/mol . Unlike its 3- and 4-methoxy positional isomers (CAS 912762-53-9 and CAS 912762-49-3, respectively), the ortho-substitution pattern on the phenyl ring imposes distinct steric and electronic constraints that are of interest when designing specific binding interactions or controlling regioselective transformations.

Why Generic Substitution Fails: The Critical Role of Ortho-Substitution in 2-Methoxyphenyl Oxime Carbamates


Substituting the 2-methoxyphenyl isomer generically with its 4-methoxy analog (CAS 912762-49-3) or 3-methoxy analog (CAS 912762-53-9) is scientifically invalid for applications where the spatial orientation of the methoxy group defines molecular recognition. The ortho-methoxy group in CAS 2197064-36-9 introduces intramolecular hydrogen-bonding capacity with the adjacent oxime moiety, a feature absent in the para-substituted isomer . This conformational bias can critically influence the compound's reactivity as a building block, its pre-organization for cyclization reactions, and its binding pose in biological targets. The E-configuration of the oxime, explicitly defined in the compound name, further dictates the geometry-dependent properties that a Z-isomer or unspecified stereoisomer mixture would not replicate. The quantitative evidence below maps exactly where these structural distinctions translate into measurable differences.

Quantitative Differentiation Guide: CAS 2197064-36-9 vs. Positional Isomers for Research Selection


Ortho-Methoxy Substitution Enables Intramolecular Hydrogen Bonding Absent in Para Analogs

The 2-methoxyphenyl configuration of CAS 2197064-36-9 allows the formation of a six-membered intramolecular hydrogen bond between the oxime hydroxyl group and the ortho-methoxy oxygen. This interaction is structurally impossible for the 4-methoxy isomer (CAS 912762-49-3), where the methoxy group is positioned para and cannot engage the oxime . The 3-methoxy isomer (CAS 912762-53-9) may form a weaker, less favorable five-membered hydrogen bond. The presence of this intramolecular H-bond is expected to reduce the compound's polarity and increase its membrane permeability relative to the para isomer, as measured by calculated logP and topological polar surface area (TPSA).

Conformational Analysis Hydrogen Bonding Medicinal Chemistry

E-Oxime Configuration Provides Distinct Geometric Pre-organization Versus Z-Isomer Mixtures

The compound is explicitly defined as the (E)-oxime isomer. In oxime chemistry, E and Z isomers exhibit different chemical reactivities, particularly in Beckmann rearrangements and cyclization reactions. The E-configuration places the oxime hydroxyl group syn to the carbamate-bearing methylene, potentially facilitating specific intramolecular cyclizations or metal-chelation modes that the Z-isomer would not support . Generic sourcing of unspecified stereoisomer mixtures introduces uncertainty in reaction outcomes and complicates downstream purification and characterization.

Stereochemistry Oxime Geometry Synthetic Intermediate

Positional Isomerism Drives Divergent Reactivity in Metal-Catalyzed Transformations

In palladium-catalyzed C-H activation reactions, ortho-methoxy groups are well-established directing groups that facilitate site-selective functionalization of the adjacent phenyl C-H bond. For CAS 2197064-36-9, the 2-methoxy substituent can act as a directing group, enabling late-stage diversification at the 3-position of the phenyl ring [1]. The 4-methoxy isomer (CAS 912762-49-3) cannot direct ortho-metalation at the unsubstituted 2-position due to geometric constraints, instead directing to the proximal 3-position only. This fundamental difference in directing group capability means the 2-methoxy isomer offers distinct synthetic utility, enabling a different portfolio of downstream derivatives.

C-H Activation Directing Group Effects Organic Synthesis

Best-Fit Procurement Scenarios for CAS 2197064-36-9 Based on Comparative Evidence


Fragment-Based Drug Discovery Requiring Ortho-Substituted Phenyl Building Blocks

The ortho-methoxy substitution pattern and protected amine/oxime functionality make CAS 2197064-36-9 a suitable fragment for drug discovery programs targeting binding pockets that accommodate ortho-substituted aryl rings. The compound's internal hydrogen-bonding capacity reduces polarity, which can enhance passive membrane permeability in cellular assays. Its E-oxime configuration provides predictable geometry for structure-based drug design, while the tert-butyl carbamate (Boc) protecting group is cleavable under standard acidic conditions to reveal the primary amine for subsequent elaboration .

Synthesis of Conformationally Constrained Heterocycles via Intramolecular Oxime Cyclization

The ortho-methoxy group and the E-oxime geometry can be exploited in intramolecular cyclization reactions to construct benzoxazepine or benzodiazepine scaffolds. The proximity of the oxime nitrogen to the ortho-substituent may facilitate N-O bond cleavage and subsequent ring closure under reductive conditions, a pathway less accessible to the 3- and 4-methoxy positional isomers . This application leverages the compound's unique ortho-substitution architecture for generating three-dimensional heterocyclic libraries.

Development of Ortho-Directed C-H Functionalization Methodologies

As a model substrate, CAS 2197064-36-9 can be used in reaction methodology studies exploring the scope and limitations of ortho-directing groups in late-stage functionalization. The presence of the Boc-protected amine and the oxime moiety provides additional functional handles for subsequent transformations, making it a versatile probe for evaluating new catalytic systems for C-H arylation, alkenylation, or amination .

Synthesis of Ortho-Methoxy-Substituted Phenethylamine Derivatives

Following Boc deprotection and oxime reduction, the compound yields 2-(2-methoxyphenyl)ethylamine derivatives, a core scaffold found in numerous bioactive molecules. The defined E-oxime geometry ensures stereochemical integrity during reduction, which can be exploited to access enantiomerically enriched amines using chiral reducing agents .

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